3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione is a complex organic compound characterized by its unique structure, which includes two thiazolidine rings connected by a dithioxo bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione typically involves the reaction of thiazolidine derivatives with sulfur-containing reagents under controlled conditions. One common method includes the use of phase transfer catalysis to facilitate the reaction between thiazolidine and sulfur donors . The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality 3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione .
Chemical Reactions Analysis
Types of Reactions
3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the dithioxo groups to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperatures .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazolidine derivatives.
Scientific Research Applications
3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione involves its interaction with molecular targets through its dithioxo and thiazolidine groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,2-Dithietes: Compounds with similar dithioxo groups but different ring structures.
1,2-Dithioxo Compounds: Compounds with dithioxo groups stabilized by resonance effects.
Uniqueness
3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione is unique due to its specific thiazolidine ring structure and the presence of two dithioxo groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
41270-44-4 |
---|---|
Molecular Formula |
C10H12N2O2S4 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
3-ethyl-5-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H12N2O2S4/c1-3-11-7(13)5(17-9(11)15)6-8(14)12(4-2)10(16)18-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
LSPWFIQGPMHETM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(SC1=S)C2C(=O)N(C(=S)S2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.